1,2,3-Trimethylisothiourea

Description

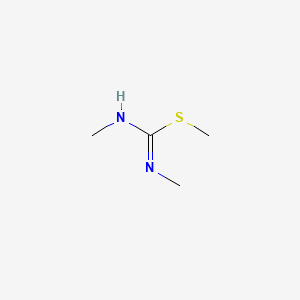

Structure

3D Structure

Properties

IUPAC Name |

methyl N,N'-dimethylcarbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S/c1-5-4(6-2)7-3/h1-3H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWQGXOBUMPZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303272 | |

| Record name | 1,2,3-Trimethylisothiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2986-23-4 | |

| Record name | 2986-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Trimethylisothiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,3 Trimethylisothiourea and Its N Substituted Analogs

Established Reaction Pathways for 1,2,3-Trimethylisothiourea Synthesis

The traditional and most common methods for synthesizing this compound rely on well-established reaction pathways that have been refined over the years. These methods often involve the use of readily available starting materials and proceed with reliable yields.

Preparation from Precursors via Isothiocyanate Chemistry

The reaction of amines with carbon disulfide is a fundamental approach to forming dithiocarbamate (B8719985) salts, which are key intermediates in the synthesis of isothiocyanates. nih.gov These isothiocyanates can then be further reacted to produce isothioureas. A general protocol involves the in-situ generation of dithiocarbamate salts by treating an amine with carbon disulfide and a base, such as triethylamine. Subsequent decomposition of this salt, often mediated by reagents like tosyl chloride, leads to the formation of the corresponding isothiocyanate. organic-chemistry.org

Numerous methods have been developed for the synthesis of isothiocyanates from primary amines, which serve as precursors to N-substituted isothioureas. chemrxiv.org These methods often involve the use of a desulfurization agent to facilitate the conversion. nih.gov The choice of reagents and reaction conditions can be tailored to the specific substrate, allowing for the synthesis of a wide range of isothiocyanates, including those derived from amino acids. nih.gov

For instance, a one-pot, two-step procedure can be employed where the amine is first reacted with carbon disulfide in the presence of an organic base to form a dithiocarbamate. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. nih.gov Microwave-assisted synthesis has also been shown to be an effective method for producing both aromatic and aliphatic isothiocyanates. nih.gov

Application of Benzotriazole (B28993) Methodology in Guanylating Reagent Synthesis

Benzotriazole-based reagents have emerged as powerful tools for the guanylation of amines, providing an efficient route to 1,2,3-trisubstituted guanidines, which are structurally related to this compound. kaust.edu.sa This methodology often involves the use of reagents like (bis-benzotriazol-1-yl-methylene)amines and benzotriazole-1-carboxamidines. kaust.edu.sa These reagents react with a diverse range of primary and secondary amines under mild conditions to afford the corresponding guanidines in high yields. kaust.edu.saresearchgate.net

The synthesis of these benzotriazole-based guanylating agents themselves is an area of active research. One approach involves the reaction of aryl amines with acyl benzotriazole in the presence of triethylamine. sci-hub.se The use of Cbz protected aminoacyl benzotriazole has been shown to improve reaction yields and rates. sci-hub.se Computational studies have been employed to understand the reaction mechanism and optimize conditions. sci-hub.se

This methodology has been expanded to include the use of bis-(benzotriazol-1-yl)methanimine for the synthesis of tri- and tetrasubstituted guanidines. scholaris.ca The versatility of the benzotriazole methodology makes it a valuable tool for the synthesis of a wide array of substituted guanidines, including those that can be considered analogs of this compound.

Methylation Strategies for S-Methylisothiourea Derivatives

The methylation of thiourea (B124793) derivatives is a direct and common method for the synthesis of S-methylisothioureas. Various methylation agents and reaction conditions can be employed to achieve this transformation. For example, the methylation of 1,1-disubstituted 3-(acridin-9-yl)thioureas has been studied, leading to the formation of the corresponding S-methyl and S,N-dimethyl derivatives in good yields. cas.cz

The course of the methylation reaction can be influenced by the structure of the starting thiourea and the reaction conditions. In some cases, a multistep synthesis involving the formation of an S-methylisothiourea hydroiodide followed by treatment with a base to obtain the free base may be necessary. cas.cz However, direct methylation using an excess of a methylating agent like methyl iodide in the presence of a base such as potassium carbonate can be a more convenient one-step process. cas.cz

The use of S-methylisothiourea hemisulfate as a precursor for thiomethylation has also been explored. nih.govdiva-portal.org This reagent can release methanethiol (B179389) upon treatment with a base, which can then react with various substrates. diva-portal.org

Regioselective and Stereoselective Approaches in Isothiourea Formation

The development of regioselective and stereoselective methods for the synthesis of isothioureas is crucial for creating complex molecules with specific biological activities. While the synthesis of achiral this compound does not require stereochemical control, the principles of stereoselective synthesis are highly relevant for its more complex, chiral analogs.

Isothiourea-catalyzed reactions have been shown to be effective in achieving high levels of stereocontrol in various transformations. For example, isothiourea catalysts have been used in the asymmetric formal [2+2] cycloaddition of arylacetic acids with N-sulfonylaldimines to produce stereodefined β-lactams with high diastereoselectivity and enantioselectivity. researchgate.net Similarly, isothiourea catalysis has been applied to the asymmetric Mannich reaction between ketimines and carboxylic acids to synthesize spirooxindole β-lactams with very high enantioselectivity. rsc.org

The regioselectivity of reactions involving isothiourea intermediates is also a critical consideration. In the guanylation of benzylamine (B48309) with N',N*-bis-carbamate protected S-methylisothiourea derivatives, the high nucleophilicity of the benzylamine was expected to lead to regioselective cyclization. scholaris.ca Computational studies, such as DFT calculations, can be employed to understand and predict the regioselectivity and stereoselectivity of these reactions by analyzing the energies of different transition states. rsc.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound and its analogs is an important goal to minimize environmental impact. This involves the use of less hazardous reagents, solvent-free conditions, and energy-efficient processes.

One notable green approach is the use of electrochemical methods. An electrocatalytic three-component reaction of thiols, isocyanides, and amines has been developed for the synthesis of isothiourea derivatives. keaipublishing.com This method avoids the use of heavy metal catalysts and stoichiometric oxidants, offering advantages such as operational simplicity, high atom economy, and reduced waste generation. keaipublishing.com

Another green strategy involves conducting reactions in water. An efficient procedure for the synthesis of isothiocyanates from amines and carbon disulfide has been developed using sodium persulfate as a desulfurizing agent in water. rsc.org This one-pot procedure is applicable to a wide range of amines and tolerates various functional groups. rsc.org

Solvent-free synthesis under microwave irradiation is another green technique that has been applied to the synthesis of symmetrical N,N'-disubstituted thioureas on the surface of alumina. researchgate.net This method offers a simple, general, and efficient alternative to traditional solvent-based syntheses. researchgate.net

1,2,3 Trimethylisothiourea As a Strategic Chemical Reagent in Organic Synthesis

Reactivity as a Guanylating Agent.researchgate.net

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. This structural motif is found in a wide range of biologically active molecules and natural products, making the development of efficient methods for their synthesis a significant area of research. lookchemmall.com 1,2,3-Trimethylisothiourea is an effective guanylating agent, meaning it can be used to introduce the guanidinyl group into a molecule. researchgate.net The conversion of a thiourea (B124793), such as this compound, into a guanidine (B92328) typically requires an activation step. lookchemmall.com

Mechanistic Elucidation of Guanylation Reactions Utilizing this compound

The guanylation of amines using this compound proceeds through a well-defined mechanistic pathway. The reaction is initiated by the activation of the thiourea, often with a coupling reagent, to form a more reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an amine. The subsequent elimination of a leaving group from the tetrahedral intermediate results in the formation of the desired guanidine product. The specific conditions and reagents used can influence the reaction's efficiency and the stability of the intermediates involved. For instance, the choice of solvent can be critical, with less reactive amines often benefiting from solvents like methylene (B1212753) chloride to minimize the decomposition of carbodiimide (B86325) intermediates that can form during the reaction. lookchemmall.com

Transformations Involving Imidoylating Pathways.researchgate.net

In addition to its role as a guanylating agent, this compound can also participate in transformations that proceed through imidoylating pathways. researchgate.net These reactions involve the formation of an imidoyl intermediate, which can then be intercepted by various nucleophiles to generate a diverse array of products. This reactivity further expands the synthetic utility of this compound beyond the direct synthesis of guanidines.

Development of Specialized Reagent Systems Featuring this compound.evitachem.com

To enhance its efficacy and expand its applicability, this compound has been incorporated into specialized reagent systems. evitachem.com These systems often involve the use of co-reagents or catalysts to promote specific transformations or to improve reaction conditions. For example, the development of benzotriazole-based methodologies has led to the creation of novel guanylating reagents that can be used to synthesize a variety of substituted guanidines in high yields. researchgate.net These advancements highlight the ongoing efforts to harness the full synthetic potential of this compound.

Applications in Heterocycle Synthesis and Functional Group Transformations

The reactivity of this compound makes it a valuable building block for the synthesis of heterocyclic compounds. chim.itfrontiersin.orgresearchgate.netnih.govmdpi.com Heterocycles are cyclic compounds containing at least one atom other than carbon in the ring, and they are prevalent in pharmaceuticals, agrochemicals, and other functional materials. nih.govmdpi.com The ability of this compound to introduce nitrogen-containing functionalities is particularly useful in the construction of various N-heterocycles.

Furthermore, this compound is employed in a range of functional group transformations. mit.edusolubilityofthings.comresearchgate.netvanderbilt.eduimperial.ac.uk These transformations involve the conversion of one functional group into another, a fundamental process in organic synthesis. imperial.ac.uk For instance, the reactions of this compound can lead to the formation of new carbon-nitrogen bonds, which is a key step in the synthesis of many complex organic molecules.

Table 1: Applications of this compound in Organic Synthesis

| Application Area | Description | Key Intermediates/Pathways | Representative Products |

| Guanylation | Introduction of a guanidinyl group into a molecule. | Activated thiourea, Carbodiimide | Substituted guanidines |

| Imidoylation | Reactions proceeding through an imidoyl intermediate. | Imidoyl species | Diverse nitrogen-containing compounds |

| Heterocycle Synthesis | Construction of cyclic compounds containing nitrogen. | Guanylation, Cyclization reactions | N-heterocycles |

| Functional Group Transformations | Conversion of one functional group to another. | Nucleophilic addition, Elimination | Amines, Amides, and other nitrogenous compounds |

Role of 1,2,3 Trimethylisothiourea in the Construction of Advanced Molecular Architectures

Synthetic Utility in Guanidine (B92328) Derivatives for Chemical Biology

In the realm of chemical biology, which sits (B43327) at the intersection of chemistry and biology, researchers require tools to probe and manipulate biological systems. rsc.orgtru.cafrontiersin.org The guanidine functional group, readily installed using reagents like 1,2,3-trimethylisothiourea, is a prevalent feature in many biologically active compounds and molecular probes. researchgate.netnih.gov Isothioureas are well-established guanylating agents, valued for their reactivity and the relative ease with which they can be prepared. researchgate.net

This compound is a member of the isothiourea class of compounds, which are classical reagents for guanylation—the process of adding a guanidine group to a molecule. researchgate.net The general synthesis of substituted guanidines involves the reaction of an amine with a guanylating agent like an isothiourea. researchgate.net This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiourea, followed by the elimination of a thiol, in this case, methanethiol (B179389).

The reagent itself, S-methyl-1,3-dimethylisothiourea (another name for this compound), can be prepared by dissolving 1,3-dimethylthiourea in an anhydrous solvent like tetrahydrofuran (B95107) and treating it with an alkylating agent such as methyl iodide in the presence of a base. unistra.fr The resulting substituted guanidine core is a key structural motif in numerous pharmaceuticals, including treatments for high cholesterol, hypertension, and cancer, highlighting the importance of reliable synthetic methods for its installation. researchgate.net While various isothiourea reagents exist, the fundamental reactivity pattern provides a versatile and powerful tool for organic synthesis. researchgate.netineosopen.org

The guanidinium (B1211019) group is a critical component in the design of molecular probes and research tools due to its ability to engage in strong hydrogen bonding and electrostatic interactions. The synthesis of such tools often relies on the guanylation of a precursor molecule. For instance, the development of inhibitors for Protein Arginine Methyltransferases (PRMTs), which are important therapeutic targets in oncology, has utilized this strategy. nih.govacs.org By incorporating a guanidine moiety, these inhibitors can mimic the natural substrate (arginine) and bind to the enzyme's active site, allowing researchers to study enzyme function and develop potential drugs. nih.gov

The trimethyl lock system, a versatile module for the controlled release of molecules, can be used to "cage" peptides, fluorophores, or nucleic acids. nih.gov The release mechanism can be triggered under specific conditions, making it a powerful tool in chemical biology. The synthesis of these constructs can involve the formation of guanidine-containing linkages. Furthermore, isothiourea derivatives are used to introduce guanidine groups into nucleic acids, creating modified oligonucleotides that act as research tools to study DNA-protein interactions and gene function. nih.govbeilstein-journals.org

Applications in Nucleic Acid Modification and Recognition

The modification of nucleic acids is a crucial strategy for enhancing their therapeutic potential, for example, in antisense technology. nih.gov Chemical modifications can improve stability against degradation by nucleases, enhance binding affinity to target sequences, and improve cellular uptake. nih.govnih.gov The introduction of cationic groups like guanidinium is a common approach to partially neutralize the anionic phosphodiester backbone of natural oligonucleotides. beilstein-journals.org

A significant application of isothiourea-based chemistry is the synthesis of Guanidine-bridged Nucleic Acids (GuNA). nih.govbeilstein-journals.org In this architecture, a guanidinium group replaces the native phosphodiester linkage to bridge two nucleosides. Specifically, N-methylguanidine-bridged nucleic acids (GuNA[Me]) have been synthesized using an isothiourea reagent that is structurally similar to this compound. nih.gov

The synthesis starts with a modified nucleoside containing a 2'-amino group, such as a 2'-amino-Locked Nucleic Acid (LNA). nih.gov This amino group is then reacted with an activated isothiourea, for example, N-acetyl-S,N'-dimethylisothiourea, in the presence of a promoter like silver triflate (AgOTf). nih.govbeilstein-journals.org This reaction converts the 2'-amino group into a protected N-methylguanidine moiety. The acetyl protecting group on the guanidine is crucial as it is stable during the subsequent steps of oligonucleotide synthesis but can be easily removed under standard basic deprotection conditions. nih.gov The resulting phosphoramidite (B1245037) monomer can then be incorporated into oligonucleotides using standard solid-phase synthesis protocols. nih.govnih.gov

| Starting Nucleoside (2'-amino-LNA) | Product (N-acetyl-GuNA[Me]) | Reported Yield | Reference |

|---|---|---|---|

| 2'-amino-LNA-A | GuNA[Me]-A | 72% | nih.gov |

| 2'-amino-LNA-G | GuNA[Me]-G | 83% | nih.gov |

| 2'-amino-LNA-mC | GuNA[Me]-mC | 65% | nih.gov |

Furthermore, GuNA belongs to a class of modifications known as Bridged Nucleic Acids (BNAs). wikipedia.org These modifications introduce a bridge in the ribose sugar, which reduces the conformational flexibility of the sugar-phosphate backbone. nih.govwikipedia.org This "locking" of the sugar into a specific conformation (C3'-endo, which is favorable for duplex formation) pre-organizes the oligonucleotide strand for binding to its complement. nih.gov This pre-organization minimizes the entropic penalty associated with duplex formation, further contributing to the thermal stability of the resulting duplex. mdpi.com As a result, GuNA-modified oligonucleotides exhibit a higher melting temperature (Tm), indicating a stronger binding affinity for their target sequences. nih.govbeilstein-journals.org These modifications have also been shown to confer increased resistance to nuclease degradation. beilstein-journals.orgwikipedia.org

| Modified Oligonucleotide | Complementary Strand | ΔTm per modification (°C) | Reference |

|---|---|---|---|

| GuNA[Me]-T | ssRNA | +2.9 to +4.5 | beilstein-journals.org |

| GuNA[Me]-T | ssDNA | +1.7 to +3.3 | beilstein-journals.org |

| GuNA[Me]-A/G/mC | ssRNA | High binding affinity noted | nih.gov |

| GuNA[Me]-A/G/mC | ssDNA | High binding affinity noted | nih.gov |

Advanced Analytical and Computational Methodologies in Isothiourea Research

Spectroscopic Characterization Techniques for Probing Reactivity and Structure (Applicable to 1,2,3-Trimethylisothiourea)

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of molecules like this compound, which is prepared by the methylation of 1,3-dimethylthiourea. unistra.fr These methods probe the interactions of molecules with electromagnetic radiation, providing a "fingerprint" based on the molecule's unique vibrational and electronic properties and the magnetic environments of its nuclei.

Key spectroscopic methods for the characterization of this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of this compound. The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent methyl groups. The protons on the carbons attached to the nitrogen atoms are anticipated to appear in the range of 2.3-3.0 ppm due to the deshielding effect of the adjacent nitrogen. libretexts.org The S-methyl group would have a distinct chemical shift. Integration of these signals would confirm the presence of three protons in each methyl group. Similarly, the ¹³C NMR spectrum would display three unique signals for the three methyl carbons, with carbons bonded to nitrogen appearing in the 10-65 ppm range. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, a key feature would be the strong absorption band corresponding to the C=N double bond stretch. A crucial diagnostic feature in the IR spectrum is the absence of N-H stretching bands, which typically appear in the 3300–3500 cm⁻¹ region, confirming that both nitrogen atoms are fully substituted. libretexts.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as MALDI-TOF, is used to determine the precise molecular weight of the compound, confirming its elemental composition. oup.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Observation | Rationale |

| ¹H NMR | Chemical Shifts (ppm) | 3 distinct signals for CH₃ groups | Non-equivalent magnetic environments for N¹, N³, and S-methyl groups. |

| Integration | 1:1:1 ratio | Corresponds to the three protons of each of the three methyl groups. | |

| ¹³C NMR | Number of Signals | 3 signals for methyl carbons, 1 for C=N | Confirms the three unique methyl environments and the isothiourea core. |

| IR | N-H Stretch | Absent (around 3300-3500 cm⁻¹) | Confirms the tertiary nature of the amine groups (no N-H bonds). |

| C=N Stretch | Present (around 1650 cm⁻¹) | Characteristic absorption for the imine functional group. | |

| MS | Molecular Ion Peak | m/z corresponding to C₄H₁₀N₂S | Confirms the molecular formula and weight of the compound. |

Computational Chemistry for Reaction Pathway Analysis and Catalyst Design

Computational chemistry has emerged as a powerful partner to experimental studies, offering predictive insights into the electronic structure, stability, and reactivity of isothiourea-based catalysts. These in silico approaches enable the rational design of new catalysts with enhanced activity and selectivity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For isothioureas, DFT calculations are employed to understand the distribution of electrons and predict sites of reactivity.

Key applications of DFT in isothiourea research include:

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For a catalyst like an isothiourea, the HOMO is often localized on the sulfur or a nitrogen atom, indicating its nucleophilic character, while the LUMO distribution highlights potential sites for electrophilic attack.

Molecular Electrostatic Potential (MEP) Surfaces: MEP maps visualize the electrostatic potential on the electron density surface of a molecule. These maps reveal regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For an isothiourea, the MEP would highlight the nucleophilic character of the sulfur and nitrogen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and intramolecular charge transfer interactions, which can help explain the stability and reactivity of the molecule. nih.gov

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of isothiourea catalysis, MD simulations are invaluable for understanding how the catalyst interacts with a substrate molecule within a reaction environment.

By simulating the dynamic behavior of an isothiourea-substrate complex, researchers can:

Identify Stable Binding Poses: MD simulations can explore various orientations of the substrate relative to the catalyst, identifying the most stable and energetically favorable binding modes that precede the chemical reaction.

Analyze Intermolecular Interactions: These simulations provide a detailed picture of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the catalyst-substrate complex.

Probe Conformational Changes: MD can reveal how the catalyst or substrate changes its shape upon binding, which can be critical for achieving the correct geometry for the reaction to occur. This is particularly relevant in asymmetric catalysis, where the precise three-dimensional arrangement dictates the stereochemical outcome.

A primary goal of computational chemistry in catalysis is to predict the performance of a potential catalyst before it is synthesized in the lab. For isothioureas, several in silico methods are used to forecast their catalytic activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): 3-D QSAR models are statistical methods that correlate the three-dimensional structural properties of a series of compounds with their experimentally determined catalytic activity or selectivity. acs.org Once a statistically robust QSAR model is developed for a class of isothiourea catalysts, it can be used to predict the activity of new, unsynthesized analogues. acs.orgnih.gov This allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources.

Transition State Calculation: Using methods like DFT, chemists can calculate the structures and energies of the transition states for a proposed catalytic cycle. The energy barrier (activation energy) required to reach the transition state is directly related to the reaction rate. By comparing the activation energies for different potential reaction pathways or with different catalysts, researchers can predict which catalyst will be more efficient and which stereochemical outcome will be favored.

Table 2: Computational Methods in Isothiourea Research

| Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Electronic Structure Analysis | HOMO/LUMO energies, charge distribution, sites of nucleophilic/electrophilic character. nih.gov |

| Molecular Dynamics (MD) | Catalyst-Substrate Binding | Stable binding modes, key intermolecular interactions, conformational dynamics. |

| 3-D QSAR | Predictive Modeling | Prediction of catalytic activity and selectivity for novel isothiourea derivatives. acs.orgnih.gov |

Emerging Research Frontiers and Prospective Developments

Novel Synthetic Applications of 1,2,3-Trimethylisothiourea in Complex Molecule Synthesis

Isothiourea organocatalysis has become a formidable tool for the stereoselective synthesis of complex molecules. Chiral isothioureas are particularly valued for their ability to promote a wide range of enantioselective transformations. researchgate.net The fundamental reactivity, however, stems from the isothiourea moiety's capacity to act as a potent Lewis base catalyst. researchgate.net

The primary mechanism involves the activation of carboxylic acid derivatives (such as anhydrides, acyl imidazoles, or aryl esters) to form highly reactive acyl ammonium (B1175870) or C(1)-ammonium enolate intermediates. st-andrews.ac.ukrsc.org These intermediates can then engage with various electrophiles to construct intricate molecular architectures. This strategy has been successfully applied to the synthesis of diverse and valuable chemical structures, including:

β-Lactones and β-Lactams: Through [2+2] cycloaddition reactions, isothiourea catalysts can facilitate the synthesis of these important heterocyclic compounds with high stereoselectivity. researchgate.netacs.org

Polycyclic Benzofuran Derivatives: By merging isothiourea catalysis with photoactivation, researchers have developed methods to generate C(1)-ammonium enolates from α-diazoketones, enabling the construction of complex polycyclic systems. st-andrews.ac.uk

Functionalized Phthalides and Pyrrolizines: Acylative dynamic kinetic resolution and intramolecular Michael addition-lactonisation protocols catalyzed by isothioureas allow for the highly enantioselective synthesis of tetra-substituted 3-hydroxyphthalides and pyrrolizine dihydropyranones. researchgate.netnih.gov

While highly complex, chiral isothioureas are often the catalysts of choice for achieving high enantioselectivity, simpler achiral derivatives like this compound represent foundational structures. They hold potential for applications where stereoselectivity is not required or as scaffolds for the development of new, specialized catalysts. Their utility could be significant in streamlining the synthesis of key intermediates where the focus is on bond formation rather than stereocontrol. nih.gov

Integration of Isothiourea Organocatalysis into Cascade and Multicomponent Reactions

A major frontier in synthetic chemistry is the development of cascade and multicomponent reactions (MCRs), which allow for the construction of complex molecules from simple starting materials in a single, efficient operation. acs.orgkeaipublishing.com Isothiourea catalysis is exceptionally well-suited for this purpose due to the predictable reactivity of the intermediates it generates. acs.orgnih.gov

Isothiourea-catalyzed MCRs are challenging because of potential competitive side reactions between the various components, but successful strategies offer significant advantages in terms of step economy and waste reduction. acs.orgkeaipublishing.com Researchers have successfully integrated isothiourea catalysis into powerful cascade sequences, demonstrating its versatility. acs.orgnih.govacs.org The key is the catalyst's ability to generate ammonium enolates that can trigger a sequence of bond-forming events. researchgate.net For instance, a three-component cascade reaction involving a pyrazolone-derived ketimine, an anhydride, and an alcohol can be controlled to produce either β-amino acid esters or β-lactams with high stereoselectivity. acs.orgacs.org

| Reaction Type | Catalyst Class | Key Intermediates | Products | Reference |

|---|---|---|---|---|

| Asymmetric Multicomponent Cascade | Chiral Isothioureas (e.g., ITU-1) | Acyl Ammonium Ion, Ammonium Enolate, Zwitterionic Intermediate | Pyrazolone-derived β-amino acid esters and β-lactams | acs.orgnih.gov |

| Michael Addition/Lactonisation | Chiral Isothioureas (e.g., HyperBTM) | C(1)-Ammonium Enolate | δ- and β-Lactones | rsc.org |

| [8+2] Cycloaddition | Chiral Isothioureas | Ammonium Enolate | Cycloadducts from imine azaheptafulvenes | acs.org |

| Electrocatalytic Three-Component Reaction | Metal-Free Electrochemical Conditions | Imine Carbon Radical | Isothiourea Derivatives | keaipublishing.com |

This integration into one-pot procedures under mild conditions highlights the synthetic power of isothiourea catalysis. nih.govacs.org Furthermore, novel electrochemical methods are being developed for the synthesis of isothiourea derivatives themselves via multicomponent reactions, avoiding the need for heavy metal catalysts and offering a greener synthetic route. keaipublishing.com

Computational Design of Next-Generation Isothiourea-Based Catalysts and Reagents

The rational design of more efficient and selective catalysts is a central goal of modern chemistry, and computational methods are indispensable in this effort. sc.edu For isothiourea catalysis, computational studies, particularly using Density Functional Theory (DFT), have provided profound insights into reaction mechanisms, the stability of intermediates, and the origins of stereoselectivity. rsc.orgrsc.orgresearchgate.net

These studies allow researchers to:

Elucidate Reaction Pathways: DFT calculations can map the entire energy profile of a catalytic cycle, identifying the rate-determining step and clarifying the roles of different intermediates. rsc.orgnih.gov For example, computations have been used to distinguish between concerted asynchronous cycloadditions and stepwise aldol-lactonisation pathways. researchgate.net

Understand Stereocontrol: By modeling the transition states of stereodetermining steps, scientists can understand why a particular enantiomer or diastereomer is formed. rsc.orgresearchgate.net These models reveal crucial non-covalent interactions, such as hydrogen bonds or C-H···O interactions, that stabilize one transition state over another. nih.govrsc.org

Probe Catalyst-Substrate Interactions: Computational analysis can reveal subtle through-space interactions, like cation-π or lone pair-π interactions, between the catalyst and the substrate that are critical for reactivity and selectivity. sc.edu This understanding guides the modification of the catalyst structure to enhance these favorable interactions.

Predict Catalyst Performance: The insights gained from computational models enable the in silico design of new catalysts with predicted improvements in activity or selectivity, accelerating the development of next-generation systems. sc.edu For instance, comparative studies of isothiourea, isourea, and isoselenourea catalysts have computationally and experimentally demonstrated how changing the chalcogen atom affects catalytic activity through O···Ch (Ch = S, Se) interactions. st-andrews.ac.uk

The use of this compound in this context could be as a fundamental model system. Its simple, achiral structure provides a clean baseline for computational analysis, allowing researchers to understand the core electronic effects of the isothiourea moiety before introducing the steric and conformational complexities of chiral derivatives.

Exploration of this compound in Materials Science and Polymer Chemistry

The application of isothioureas in materials science and polymer chemistry is an emerging field with significant untapped potential. chem960.comwikipedia.org While traditionally viewed as reagents for small-molecule synthesis, the unique reactivity of the isothiourea core suggests several prospective roles in the creation of novel materials and polymers. rsc.orgwikipedia.org

Potential Applications in Polymer Chemistry:

Catalysts for Polymerization: Organocatalysis is increasingly used in polymer synthesis. The basicity and nucleophilicity of isothioureas like this compound could be harnessed to catalyze polymerization reactions, such as ring-opening polymerizations of lactones or other cyclic monomers.

Monomers for Functional Polymers: The isothiourea functional group could be incorporated into monomer units. Polymerizing these monomers would create polymers with isothiourea moieties in the backbone or as pendant groups. beilstein-journals.orgkharagpurcollege.ac.in These functional groups could serve as sites for post-polymerization modification, act as ligands for metal capture, or impart unique catalytic properties to the polymer itself. beilstein-journals.org

Curing Agents: In fields like silicone polymer chemistry, platinum-based catalysts are often used for curing via hydrosilylation. mdpi.com The development of organocatalytic curing agents is an active area of research, and the reactivity of isothioureas could potentially be adapted for such cross-linking applications.

Potential Applications in Materials Science:

Functional Surfaces: The isothiourea group could be grafted onto the surface of materials to alter their properties, for example, by creating surfaces with specific binding capabilities for metals or other molecules.

Component in Smart Materials: As a functional group that can participate in reversible chemical interactions, the isothiourea moiety could be a component in the design of smart materials that respond to chemical stimuli.

While these applications are largely prospective, they represent a logical extension of the known chemistry of isothioureas into the realm of macromolecular and materials engineering. mit.edu The exploration of this compound and its derivatives in these areas could lead to the development of new functional polymers and advanced materials.

Q & A

What are the established synthetic routes for 1,2,3-Trimethylisothiourea, and what key parameters influence reaction efficiency?

Basic Research Question

The synthesis of this compound typically involves alkylation of thiourea derivatives under controlled conditions. Key parameters include:

- Catalyst selection : Copper(I)-catalyzed reactions (e.g., azide-alkyne cycloadditions) enhance regioselectivity and efficiency, as demonstrated in solid-phase peptide synthesis methodologies .

- Reaction monitoring : Thin-layer chromatography (TLC) is critical for tracking intermediate formation and reaction completion, with purification via column chromatography to isolate high-purity products .

- Solvent and temperature : Polar aprotic solvents (e.g., THF) and room-temperature conditions are often preferred to minimize side reactions .

How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Basic Research Question

Characterization requires a multi-technique approach:

- Spectroscopic analysis : H/C NMR confirms molecular structure, while FT-IR identifies functional groups (e.g., thiourea C=S stretching).

- Chromatographic methods : High-performance liquid chromatography (HPLC) assesses purity, with deviations in retention times indicating impurities .

- X-ray crystallography : For unambiguous structural determination, single-crystal X-ray diffraction provides atomic-level resolution, as seen in azide-alkyne cycloaddition studies .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

Safety measures must align with hazardous chemical guidelines:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Waste disposal : Neutralize residues under controlled conditions and comply with federal/state regulations for hazardous waste .

How can computational modeling predict the reactivity of this compound in novel reaction systems?

Advanced Research Question

Computational strategies include:

- Density Functional Theory (DFT) : Calculates reaction pathways and transition states to predict regioselectivity in cycloadditions or nucleophilic substitutions .

- Molecular dynamics (MD) : Simulates solvent effects and steric interactions to optimize reaction conditions.

- Data validation : Cross-reference computational results with experimental NMR/X-ray data to refine predictive models .

What methodologies resolve contradictory data in catalytic applications of this compound?

Advanced Research Question

Addressing contradictions involves:

- Statistical analysis : Apply ANOVA or t-tests to evaluate reproducibility across experimental replicates .

- Control experiments : Isolate variables (e.g., catalyst loading, solvent polarity) to identify confounding factors .

- Meta-analysis : Compare findings with literature on analogous thiourea derivatives to contextualize anomalies .

What strategies optimize this compound’s stability under varying experimental conditions?

Advanced Research Question

Stability optimization requires:

- Degradation studies : Use accelerated aging tests (e.g., elevated temperature/humidity) to identify decomposition pathways .

- Stabilizers : Co-solvents (e.g., DMSO) or inert atmospheres (N) mitigate oxidation or hydrolysis .

- Real-time monitoring : Employ in-situ Raman spectroscopy to detect instability during reactions .

How do steric and electronic effects influence the reactivity of this compound in supramolecular assemblies?

Advanced Research Question

Mechanistic insights include:

- Steric maps : Molecular modeling software (e.g., Avogadro) visualizes spatial hindrance from methyl groups, affecting binding affinities .

- Electron density analysis : Natural Bond Orbital (NBO) calculations quantify charge distribution to explain nucleophilic/electrophilic behavior .

- Experimental validation : Compare computational predictions with crystallographic data to refine steric/electronic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.